molecular formula C4H3N5S2 B13807378 [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)

[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)

Cat. No.: B13807378
M. Wt: 185.2 g/mol
InChI Key: SBNOEVQWEROACT-UHFFFAOYSA-N
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Description

[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI) is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with diaminomaleonitrile in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or thiol derivatives.

    Substitution: Formation of N-alkylated or N-arylated derivatives.

Scientific Research Applications

[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI) involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to disruption of essential cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Thiadiazolo[3,4-b]pyrazine: Another heterocyclic compound with similar structural features but different substitution patterns.

    [1,3,4]Thiadiazole: A related compound with a different arrangement of sulfur and nitrogen atoms in the ring.

Uniqueness

[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI) is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C4H3N5S2

Molecular Weight

185.2 g/mol

IUPAC Name

6-amino-4H-[1,2,5]thiadiazolo[3,4-b]pyrazine-5-thione

InChI

InChI=1S/C4H3N5S2/c5-1-4(10)7-3-2(6-1)8-11-9-3/h(H2,5,6,8)(H,7,9,10)

InChI Key

SBNOEVQWEROACT-UHFFFAOYSA-N

Canonical SMILES

C1(=NC2=NSN=C2NC1=S)N

Origin of Product

United States

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